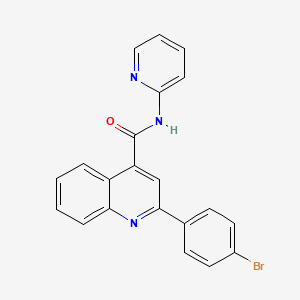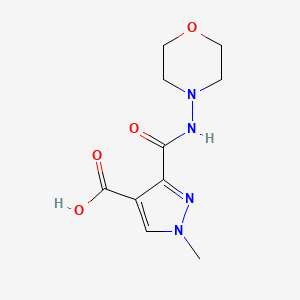![molecular formula C9H8N6O3S B10889144 5-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10889144.png)
5-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that combines the structural features of nitrobenzaldehyde and triazole derivatives
Preparation Methods
The synthesis of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde and 4,5-dihydro-1H-1,2,4-triazole-3-thione.
Condensation Reaction: The aldehyde group of 2-hydroxy-5-nitrobenzaldehyde reacts with the hydrazine group of 4,5-dihydro-1H-1,2,4-triazole-3-thione under acidic or basic conditions to form the hydrazone linkage.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, and may require heating to facilitate the condensation process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.
Scientific Research Applications
2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, where its chemical properties can enhance material performance.
Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding, which can provide insights into its mechanism of action.
Industrial Applications: It is explored for use in various industrial processes, such as catalysis and chemical synthesis, where its reactivity can be advantageous.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to oxidative stress, apoptosis, and cell signaling, contributing to its biological effects.
Binding Interactions: The hydrazone and triazole moieties can form hydrogen bonds and other interactions with target molecules, stabilizing the compound’s binding and enhancing its activity.
Comparison with Similar Compounds
2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-hydroxy-5-nitrobenzaldehyde, 4,5-dihydro-1H-1,2,4-triazole-3-thione, and their derivatives share structural similarities.
Uniqueness: The combination of nitrobenzaldehyde and triazole moieties in a single molecule provides unique chemical and biological properties, making it distinct from its individual components.
This detailed article provides a comprehensive overview of 2-HYDROXY-5-NITROBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H8N6O3S |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H8N6O3S/c16-7-2-1-6(15(17)18)3-5(7)4-10-12-8-11-9(19)14-13-8/h1-4,16H,(H3,11,12,13,14,19)/b10-4+ |
InChI Key |
ATSYAVAIEONEQW-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NC(=S)NN2)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NC(=S)NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {2-bromo-6-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10889070.png)
![2-(4-Bromophenoxy)-1-[4-(2-chlorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10889078.png)

![2-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B10889090.png)
![(2E)-3-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10889091.png)


![(2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10889112.png)
![N-(2,6-dimethylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10889120.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B10889128.png)
![3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10889136.png)
![2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889137.png)
![N-(3,4-dimethylphenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10889151.png)
![2-Ethyl-5-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one](/img/structure/B10889154.png)
